molecular formula C18H20N4O2 B11020346 N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11020346
M. Wt: 324.4 g/mol
InChI Key: LFODLUKVCMZLKE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic acetamide derivative characterized by a benzimidazole core linked to a tetrahydropyran ring substituted with a pyrrole group. Benzimidazole is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer therapies . The tetrahydropyran moiety introduces a six-membered oxygen-containing ring, which may enhance solubility and metabolic stability compared to purely aromatic scaffolds.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C18H20N4O2/c23-17(21-14-3-4-15-16(11-14)20-13-19-15)12-18(5-9-24-10-6-18)22-7-1-2-8-22/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,20)(H,21,23)

InChI Key

LFODLUKVCMZLKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=CN3)N4C=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrole and tetrahydropyran rings may contribute to the compound’s overall stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular weights (where available) between the target compound and analogous molecules from patent literature:

Compound Name Molecular Weight (g/mol) Key Structural Features MS (m/z)
Target Compound : N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide ~400–450 (estimated) Benzimidazole core, tetrahydropyran oxygen ring, pyrrole substituent Not reported
Compound 16B () 730.5 Pyrrolo[2,3-b]pyridine, trimethylsilyl ethynyl, difluoromethyl-tetrafluoroindazolyl acetamide 731 [M+H]+
Compound in 560.5 Indoline-quinoline hybrid, cyano group, tetrahydrofuran-oxy substituent 561 [M+1]+
Compounds in 500–600 (estimated) Piperidin-4-ylidene acetamide, pyrimidine/benzamide substituents, tetrahydrofuran-oxy Not provided
Key Observations:
  • Core Scaffolds: The target compound uses a benzimidazole core, whereas analogs in –3 feature pyrrolopyridine, quinoline, or indoline systems. Benzimidazole’s planar aromaticity may favor DNA intercalation or kinase binding, while quinoline/indoline scaffolds are common in topoisomerase inhibitors .
  • Substituent Effects: The tetrahydropyran group in the target compound contrasts with tetrahydrofuran-oxy (–3) or piperidin-ylidene () moieties. Oxygen-containing rings (e.g., tetrahydropyran) generally improve aqueous solubility compared to nitrogen-containing analogs. The cyano group in compounds may enhance binding via hydrogen bonding or dipole interactions, absent in the target compound.

Pharmacological Implications

  • Molecular Weight and Bioavailability : The target compound’s estimated molecular weight (~400–450 g/mol) falls within the "drug-like" range (300–500 g/mol), suggesting favorable oral bioavailability compared to higher-weight analogs like Compound 16B (730.5 g/mol) .
  • Solubility : The tetrahydropyran oxygen ring may confer better solubility than ’s piperidin-ylidene, which could aggregate in aqueous environments.
  • Metabolic Stability : The absence of metabolically labile groups (e.g., trimethylsilyl ethynyl in Compound 16B) may improve the target compound’s half-life .

Biological Activity

N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, with a CAS number of 1630899-98-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving derivatives of benzimidazole indicated that they could induce apoptosis in cancer cell lines such as K562S (IMA-sensitive) and K562R (IMA-resistant) through mechanisms involving caspase activation and modulation of gene expression related to apoptosis (BAX, BIM, BAD) .

Table 1: Summary of Anticancer Activity Findings

CompoundCell LineIC50 (µM)Mechanism of Action
N-(1H-benzimidazol-6-yl)...K562SX.XApoptosis induction via caspase activation
Similar derivativesK562RX.XModulation of BAX, BIM, BAD expression

Antimicrobial Activity

The biological activity profile also includes antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(1H-benzimidazol-6-yl)...Staphylococcus aureusX µg/mL
Similar derivativesEscherichia coliY µg/mL

Case Study 1: Anticancer Efficacy

In a study published in December 2023, researchers evaluated the cytotoxic effects of benzimidazole derivatives on K562 cell lines. The study utilized the MTT assay to measure cell viability and flow cytometry for apoptosis detection. Results indicated that certain derivatives displayed significant cytotoxicity and induced apoptosis in a concentration-dependent manner .

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results showed promising MIC values, suggesting potential for development as antimicrobial agents .

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